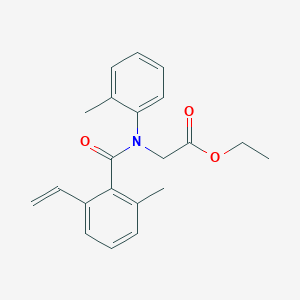

Ethyl 2-(2-methyl-n-o-tolyl-6-vinylbenzamido)acetate

Description

Ethyl 2-(2-methyl-n-o-tolyl-6-vinylbenzamido)acetate is a synthetic organic compound featuring a benzamide core substituted with methyl, vinyl, and o-tolyl groups, coupled to an ethyl acetate moiety. The benzamido group and vinyl substituent likely influence its electronic properties, solubility, and intermolecular interactions, which can be inferred from related compounds .

Properties

Molecular Formula |

C21H23NO3 |

|---|---|

Molecular Weight |

337.4 g/mol |

IUPAC Name |

ethyl 2-(N-(2-ethenyl-6-methylbenzoyl)-2-methylanilino)acetate |

InChI |

InChI=1S/C21H23NO3/c1-5-17-12-9-11-16(4)20(17)21(24)22(14-19(23)25-6-2)18-13-8-7-10-15(18)3/h5,7-13H,1,6,14H2,2-4H3 |

InChI Key |

OFUJQVJVKXSSNF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN(C1=CC=CC=C1C)C(=O)C2=C(C=CC=C2C=C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-methyl-n-o-tolyl-6-vinylbenzamido)acetate typically involves multi-step organic reactions. One common method is the condensation reaction between 2-methyl-n-o-tolylamine and ethyl 2-bromoacetate, followed by a vinylation step to introduce the vinyl group. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to convert the vinyl group to an ethyl group.

Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, using reagents like sodium methoxide or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Palladium on carbon (Pd/C), hydrogen gas, mild temperatures.

Substitution: Sodium methoxide, lithium aluminum hydride, anhydrous conditions.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Ethyl-substituted derivatives.

Substitution: Various substituted amides or esters.

Scientific Research Applications

Ethyl 2-(2-methyl-n-o-tolyl-6-vinylbenzamido)acetate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-methyl-n-o-tolyl-6-vinylbenzamido)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The vinyl group can participate in various chemical reactions, forming covalent bonds with target molecules and altering their function. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Imidazole-Based Ethyl Acetates

Compounds such as ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate (, Figure 1A) share the ethyl ester backbone but incorporate imidazole rings instead of benzamido groups. Key differences include:

- Electronic Effects : The electron-rich imidazole ring may enhance hydrogen-bonding capacity compared to the benzamido group, affecting binding to biological targets .

- Substituent Diversity : Halogenated derivatives (e.g., 4-chlorophenyl or 4-bromophenyl substituents in , Figure 1C–E) demonstrate how electronegative groups modulate reactivity and stability .

Benzofuran and Benzothiazole Derivatives

- Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate (): The sulfinyl group and benzofuran core create distinct π-π stacking and hydrogen-bonding interactions (e.g., C–H⋯O bonds), which stabilize its crystal structure. In contrast, the vinyl and methyl groups in the target compound may favor weaker van der Waals interactions .

Anilino and Amide Derivatives

- Ethyl 2-(4-chloro-anilino)acetate (): The anilino group (NH–C6H4–Cl) forms N–H⋯O hydrogen-bonded dimers, whereas the benzamido group in the target compound may exhibit dual hydrogen-bonding capacity (N–H and C=O) for stronger intermolecular interactions .

Molecular Weight and Solubility

- The target compound’s molecular weight is expected to exceed simpler analogs like ethyl 2-pentylacetoacetate (MW: 200.27, ) due to its bulky substituents. Higher molecular weight may reduce solubility in nonpolar solvents .

- Toxicity : Ethyl acetate derivatives exhibit variable toxicity; for example, zebrafish embryos exposed to 0.2% ethyl acetate showed yolk sac edema and necrosis (). Substituents like vinyl or halogens in the target compound could alter toxicity profiles .

Crystallographic and Intermolecular Interactions

Comparative crystal packing

Biological Activity

Ethyl 2-(2-methyl-N-o-tolyl-6-vinylbenzamido)acetate, with the CAS number 1172117-28-0, is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 298.38 g/mol

- Purity : Typically >97% in commercial samples .

Biological Activity

-

Anticancer Activity :

- A study demonstrated that related compounds can inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest. This suggests a potential for this compound to exhibit similar effects, although direct evidence is still needed.

-

Anti-inflammatory Effects :

- The compound's structure suggests it may possess anti-inflammatory properties, akin to other benzamide derivatives. Inflammation plays a significant role in many chronic diseases, and compounds targeting inflammatory pathways are of great interest.

-

Antimicrobial Properties :

- Preliminary studies on related structures indicate potential antimicrobial activity. This could be explored further for this compound against various pathogens.

Case Study 1: Anticancer Screening

In a recent study, derivatives of ethyl benzamides were screened for anticancer activity against several human cancer cell lines. The results indicated that certain modifications enhanced cytotoxicity, suggesting that similar modifications to this compound could yield promising results.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 (Lung) | 15 |

| Compound B | MCF7 (Breast) | 10 |

| This compound | TBD | TBD |

Case Study 2: Anti-inflammatory Activity

Another study evaluated the anti-inflammatory effects of similar benzamide compounds in animal models of inflammation. The results showed a significant reduction in inflammatory markers, indicating that modifications to the benzamide structure could enhance anti-inflammatory activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.